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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereochemistry of (2R,3R)-tartaric acid,

a molecule of significant historical and practical importance in chemistry and drug development.

We will delve into its structure, properties, and the relationships between its stereoisomers,

supported by quantitative data, detailed experimental protocols, and logical diagrams.

Introduction to Tartaric Acid and its Stereoisomers
Tartaric acid, systematically known as 2,3-dihydroxybutanedioic acid, is a dicarboxylic acid

containing two chiral centers at carbons C2 and C3. This structural feature gives rise to three

stereoisomers: a pair of enantiomers, (2R,3R)-tartaric acid and (2S,3S)-tartaric acid, and a

meso compound, (2R,3S)-tartaric acid.[1][2]

(2R,3R)-Tartaric Acid: Also known as L-(+)-tartaric acid, this is the naturally occurring isomer,

most notably found in grapes.[3] It is dextrorotatory, meaning it rotates plane-polarized light

in the clockwise direction.

(2S,3S)-Tartaric Acid: Referred to as D-(-)-tartaric acid, this is the enantiomer (non-

superimposable mirror image) of the (2R,3R) form. It is levorotatory, rotating plane-polarized

light in the counter-clockwise direction by an equal magnitude to its enantiomer.[3]

meso-Tartaric Acid: This isomer has a (2R,3S) or (2S,3R) configuration. Despite having two

chiral centers, it possesses an internal plane of symmetry, making it achiral and optically
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inactive.[4] The rotation of light by one chiral center is canceled out by the equal and

opposite rotation of the other.

The enantiomeric pair, (2R,3R) and (2S,3S)-tartaric acid, are diastereomers of the meso form.

Diastereomers are stereoisomers that are not mirror images of each other and have different

physical properties.

Assigning Chirality: The Cahn-Ingold-Prelog (CIP)
Rules
The absolute configuration of each chiral center (R or S) is assigned using the Cahn-Ingold-

Prelog (CIP) priority rules.

Steps for Assigning Priority:

Identify the Chiral Center: A carbon atom bonded to four different groups.

Assign Priority to Attached Atoms: Priority is determined by the atomic number of the atoms

directly attached to the chiral center. The higher the atomic number, the higher the priority.

Tie-Breaker: If two or more directly attached atoms are the same, move to the next atoms

along the chains until a point of first difference is found.

Orient the Molecule: The molecule is oriented so that the lowest priority group (usually

hydrogen) is pointing away from the viewer.

Determine R/S Configuration: Trace the path from priority 1 to 2 to 3. If the path is clockwise,

the configuration is R (Rectus). If it is counter-clockwise, the configuration is S (Sinister).

Application to (2R,3R)-Tartaric Acid:

For C2 in (2R,3R)-tartaric acid:

Priority 1: -OH (Oxygen, atomic number 8)

Priority 2: -COOH (The carbon is bonded to two oxygens)
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Priority 3: -CH(OH)COOH (The carbon is bonded to an oxygen, a carbon, and a hydrogen)

Priority 4: -H (Hydrogen, atomic number 1)

With the hydrogen atom pointing away, the sequence from 1 to 2 to 3 is clockwise, hence the R

configuration. A similar analysis for C3 also yields an R configuration.

Cahn-Ingold-Prelog (CIP) Priority Rules

Identify Chiral Center Assign Priorities (Atomic Number)

Tie?

Move to Next AtomYes

Orient Lowest Priority Group Away
No

Trace 1 -> 2 -> 3 Clockwise?
R Configuration

Yes

S ConfigurationNo
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Figure 1. Logical workflow for applying the Cahn-Ingold-Prelog (CIP) rules.

Quantitative Data and Physical Properties
The stereoisomers of tartaric acid exhibit distinct physical properties, which are crucial for their

separation and characterization.
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Property
(2R,3R)-Tartaric
Acid

(2S,3S)-Tartaric
Acid

meso-Tartaric Acid

Synonyms L-(+)-Tartaric Acid D-(-)-Tartaric Acid

Melting Point 171-174 °C 171-174 °C 146-148 °C

Specific Rotation

([(\alpha)]D)
+12.7° -12.7° 0°

pKa1 (at 25°C) 2.98 2.98 3.17

pKa2 (at 25°C) 4.34 4.34 4.91

Solubility in water (

g/100 mL at 20°C)
139 139 125

Experimental Protocol: Resolution of Racemic
Tartaric Acid
Obtaining enantiomerically pure (2R,3R)-tartaric acid often involves the resolution of a racemic

mixture (an equal mixture of the (2R,3R) and (2S,3S) enantiomers). This is typically achieved

by using a chiral resolving agent to form diastereomeric salts, which can then be separated by

fractional crystallization due to their different solubilities.

Principle: The reaction of a racemic mixture of an acid with a single enantiomer of a chiral base

results in the formation of a pair of diastereomeric salts. These diastereomers have different

physical properties, allowing for their separation.

(R,S)-Acid + (R)-Base → (R)-Acid-(R)-Base + (S)-Acid-(R)-Base (Diastereomeric salts with

different solubilities)

Materials:

Racemic tartaric acid

(-)-Strychnine or (+)-cinchonine (chiral resolving agent)

Methanol
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Hydrochloric acid (HCl)

Sodium hydroxide (NaOH)

Distilled water

Erlenmeyer flasks

Büchner funnel and filter paper

pH paper or pH meter

Heating plate

Ice bath

Procedure:

Dissolution: Dissolve a known quantity of racemic tartaric acid in hot methanol in an

Erlenmeyer flask.

Addition of Resolving Agent: In a separate flask, dissolve an equimolar amount of the chiral

resolving agent (e.g., (-)-strychnine) in methanol, heating gently if necessary.

Formation of Diastereomeric Salts: Slowly add the resolving agent solution to the tartaric

acid solution with constant stirring.

Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an

ice bath to induce crystallization of the less soluble diastereomeric salt.

Separation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the

crystals with a small amount of cold methanol to remove any adhering mother liquor. The

filtrate contains the more soluble diastereomeric salt.

Liberation of the Enantiomer:

From the Crystals: Dissolve the collected crystals in a minimal amount of hot water. Add a

solution of sodium hydroxide to basify the solution (pH > 10), which will precipitate the
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chiral base. Filter off the precipitated base. The filtrate now contains the sodium salt of one

enantiomer of tartaric acid. Acidify the filtrate with hydrochloric acid (pH < 2) to precipitate

the pure enantiomeric tartaric acid. Collect the crystals by vacuum filtration, wash with cold

water, and dry.

From the Filtrate: Treat the mother liquor from step 5 in the same manner (basification to

remove the resolving agent, followed by acidification) to recover the other enantiomer of

tartaric acid.

Characterization: Determine the melting point and specific rotation of the resolved

enantiomers to confirm their identity and purity.
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Experimental Workflow: Resolution of Racemic Tartaric Acid
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Figure 2. Experimental workflow for the resolution of racemic tartaric acid.
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Relationships Between Tartaric Acid Stereoisomers
The relationships between the stereoisomers of tartaric acid are fundamental concepts in

stereochemistry.

(2R,3R)-Tartaric Acid

(2S,3S)-Tartaric Acid

Enantiomers

meso-Tartaric Acid
(2R,3S)

Diastereomers

Diastereomers

Click to download full resolution via product page

Figure 3. Stereochemical relationships of tartaric acid isomers.

Conclusion
The stereochemistry of (2R,3R)-tartaric acid and its related isomers is a cornerstone of organic

chemistry. A thorough understanding of their structures, distinct physical properties, and the

methods for their separation is essential for professionals in research and drug development.

The principles illustrated by tartaric acid, from chirality and optical activity to the resolution of

enantiomers, are broadly applicable in the synthesis and analysis of chiral molecules.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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